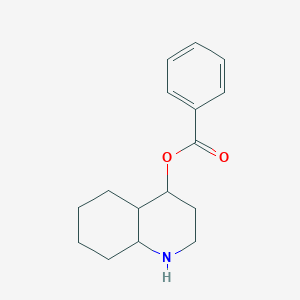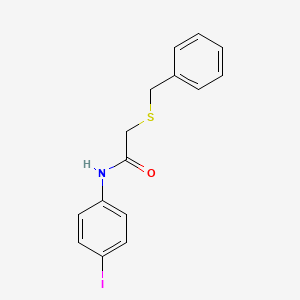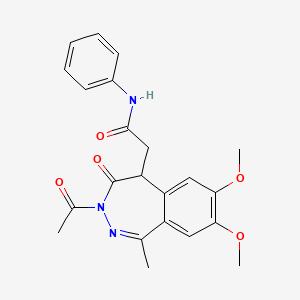![molecular formula C24H15N3O3 B11096859 2-(naphthalen-2-yl)-N-[(E)-(4-nitrophenyl)methylidene]-1,3-benzoxazol-6-amine](/img/structure/B11096859.png)
2-(naphthalen-2-yl)-N-[(E)-(4-nitrophenyl)methylidene]-1,3-benzoxazol-6-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(2-NAPHTHYL)-1,3-BENZOXAZOL-6-YL]-N-[(E)-1-(4-NITROPHENYL)METHYLIDENE]AMINE is a complex organic compound with a molecular formula of C24H15N3O3 This compound is characterized by its unique structure, which includes a naphthyl group, a benzoxazole ring, and a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-NAPHTHYL)-1,3-BENZOXAZOL-6-YL]-N-[(E)-1-(4-NITROPHENYL)METHYLIDENE]AMINE typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2-naphthylamine with 2-hydroxybenzaldehyde to form the benzoxazole ring. This intermediate is then reacted with 4-nitrobenzaldehyde under specific conditions to yield the final product. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and continuous flow systems. Purification steps such as recrystallization or chromatography may be employed to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-NAPHTHYL)-1,3-BENZOXAZOL-6-YL]-N-[(E)-1-(4-NITROPHENYL)METHYLIDENE]AMINE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
N-[2-(2-NAPHTHYL)-1,3-BENZOXAZOL-6-YL]-N-[(E)-1-(4-NITROPHENYL)METHYLIDENE]AMINE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.
Medicine: Explored for its potential therapeutic applications, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of N-[2-(2-NAPHTHYL)-1,3-BENZOXAZOL-6-YL]-N-[(E)-1-(4-NITROPHENYL)METHYLIDENE]AMINE involves its interaction with specific molecular targets and pathways. The compound can bind to certain proteins or enzymes, altering their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anti-cancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(1-NAPHTHYL)-1,3-BENZOXAZOL-5-AMINE
- N-[2-(2-naphthyl)-1,3-benzoxazol-5-yl]benzamide
Uniqueness
N-[2-(2-NAPHTHYL)-1,3-BENZOXAZOL-6-YL]-N-[(E)-1-(4-NITROPHENYL)METHYLIDENE]AMINE is unique due to its combination of structural elements, which confer specific chemical and biological properties. Compared to similar compounds, it may exhibit enhanced fluorescence, greater stability, or more potent biological activity, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C24H15N3O3 |
|---|---|
Molecular Weight |
393.4 g/mol |
IUPAC Name |
N-(2-naphthalen-2-yl-1,3-benzoxazol-6-yl)-1-(4-nitrophenyl)methanimine |
InChI |
InChI=1S/C24H15N3O3/c28-27(29)21-10-5-16(6-11-21)15-25-20-9-12-22-23(14-20)30-24(26-22)19-8-7-17-3-1-2-4-18(17)13-19/h1-15H |
InChI Key |
RWUNHRKLDRTVDT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=NC4=C(O3)C=C(C=C4)N=CC5=CC=C(C=C5)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(2E)-2-(4-bromobenzylidene)hydrazinyl]-N-(3-bromophenyl)-4-oxobutanamide](/img/structure/B11096779.png)
![(3E)-3-{2-[(3-chloro-4-nitrophenyl)carbonyl]hydrazinylidene}-N-(3,4-dichlorophenyl)butanamide](/img/structure/B11096780.png)
![2-[(4-bromobenzyl)sulfanyl]-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B11096783.png)
![2,4-dibromo-6-[(E)-{2-[(2-bromo-4-nitrophenoxy)acetyl]hydrazinylidene}methyl]phenyl 3-methylbenzoate](/img/structure/B11096787.png)
![4-[(E)-{[4-(ethoxycarbonyl)phenyl]imino}methyl]phenyl 4-methoxybenzoate](/img/structure/B11096795.png)
![2-(2,6-dimethylphenoxy)-N'-[(E)-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}methylidene]acetohydrazide](/img/structure/B11096805.png)

![{(5E)-4-Oxo-2-thioxo-5-[(2E)-2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]-1,3-thiazolidin-3-YL}acetic acid](/img/structure/B11096820.png)

![N-(3-chloro-4-methylphenyl)-4-[(2E)-2-(2,4-dichlorobenzylidene)hydrazinyl]-6-(morpholin-4-yl)-1,3,5-triazin-2-amine](/img/structure/B11096829.png)
![5-{2-[(4-chlorobenzyl)oxy]phenyl}-4-(3,4-dichlorophenyl)-1,3-diphenyl-4,5-dihydro-1H-1,2,4-triazole](/img/structure/B11096836.png)
![6-[4-(1,3-benzoxazol-2-yl)phenyl]-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B11096838.png)


